

# A Comprehensive Technical Guide to the Physicochemical Properties of C10-200

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## Compound of Interest

Compound Name: C10-200

Cat. No.: B15574644

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "**C10-200**" does not correspond to a specific, publicly documented molecule in established chemical and biological databases. The following guide is a generalized framework based on a hypothetical molecule with this designation, designed to illustrate the expected data presentation, experimental detail, and visualization required for a comprehensive physicochemical profile in a drug development context. The data and pathways presented are illustrative and should be replaced with compound-specific information.

## Introduction

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and ultimate therapeutic efficacy. This document provides a detailed overview of the core physicochemical characteristics of the hypothetical molecule **C10-200**, offering a template for the systematic evaluation of early-stage drug candidates.

## Core Physicochemical Properties

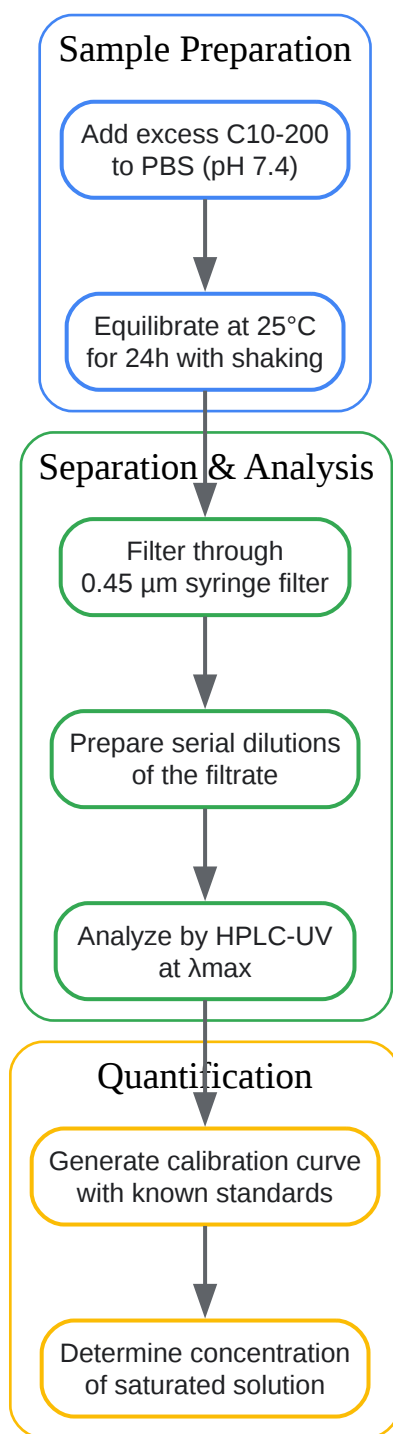
A summary of the key physicochemical parameters for **C10-200** is presented below. These properties are critical for predicting the molecule's behavior in biological systems and for guiding formulation development.

Property	Value	Experimental Method
Molecular Formula	C <sub>20</sub> H <sub>25</sub> N <sub>5</sub> O <sub>5</sub>	High-Resolution Mass Spectrometry
Molecular Weight	431.45 g/mol	High-Resolution Mass Spectrometry
Aqueous Solubility	0.15 mg/mL at pH 7.4	HPLC-UV Quantification
LogP (Octanol-Water)	2.8	Shake-Flask Method
pKa (Acidic)	8.2	Potentiometric Titration
pKa (Basic)	4.5	Potentiometric Titration
Melting Point	175-178 °C	Differential Scanning Calorimetry
Chemical Stability	Stable for >48h at pH 1.2, 6.8, 7.4	HPLC-UV Stability Assay

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for reproducibility and data interpretation.

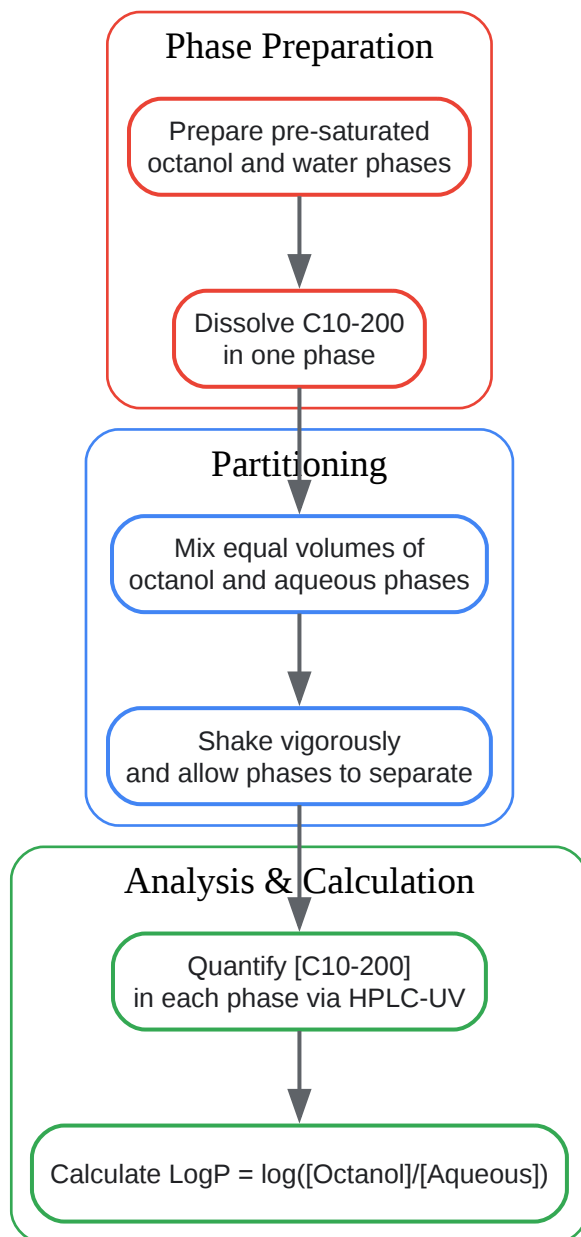
The equilibrium solubility of **C10-200** in phosphate-buffered saline (PBS) at pH 7.4 was determined using a standardized shake-flask method.



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Caption: Workflow for Aqueous Solubility Determination.

The LogP value, a measure of lipophilicity, was determined by the shake-flask method, followed by quantification of the compound in both the aqueous and octanol phases.



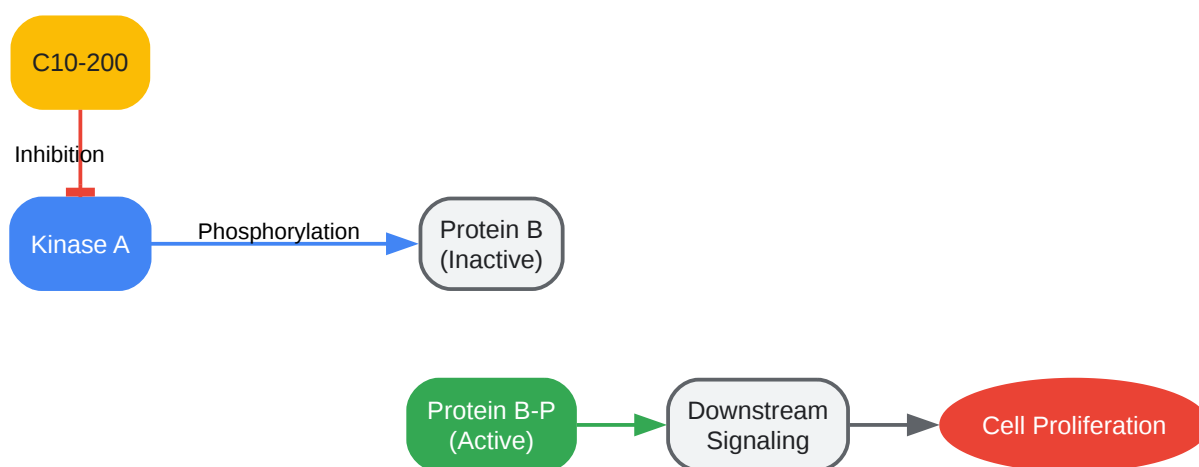
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Caption: Protocol for LogP Determination via Shake-Flask.

## Biological Interactions and Signaling

Understanding the interaction of **C10-200** with biological systems is paramount. This section outlines a hypothetical mechanism of action where **C10-200** acts as an inhibitor of a key kinase pathway involved in cell proliferation.

**C10-200** is postulated to be a competitive inhibitor of Kinase A, a critical upstream regulator in the Proliferation Signaling Cascade. By binding to the ATP-binding pocket of Kinase A, **C10-200** prevents the phosphorylation of its downstream substrate, Protein B, thereby arresting the signaling cascade that leads to cell cycle progression.



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